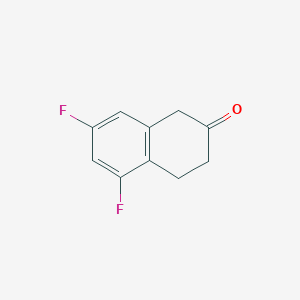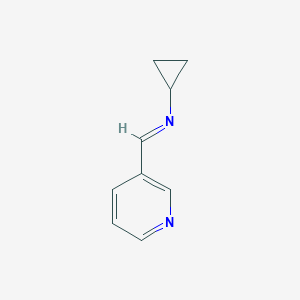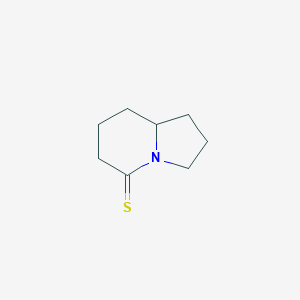
5(1H)-Indolizinethione, hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydroindolizine-5-thione is a heterocyclic compound with the molecular formula C8H13NS. It is a derivative of indolizine, a structure known for its diverse biological activities and applications in medicinal chemistry . The compound features a thione group, which is a sulfur analog of a ketone, adding unique chemical properties to its profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .
Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Thioethers and other substituted derivatives.
Applications De Recherche Scientifique
Octahydroindolizine-5-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Indolizine-5-thione: Shares the indolizine core but lacks the octahydro structure.
Thiazinoindolizines: Compounds with a thiazine ring fused to the indolizine core, exhibiting different chemical properties and biological activities.
Uniqueness: Octahydroindolizine-5-thione is unique due to its fully saturated ring system and the presence of a thione group. This combination imparts distinct chemical reactivity and biological activity compared to other indolizine derivatives .
Propriétés
Numéro CAS |
190909-09-2 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2 |
Clé InChI |
YSWQHOLIFLWNJG-UHFFFAOYSA-N |
SMILES |
C1CC2CCCN2C(=S)C1 |
SMILES canonique |
C1CC2CCCN2C(=S)C1 |
Synonymes |
5(1H)-Indolizinethione, hexahydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
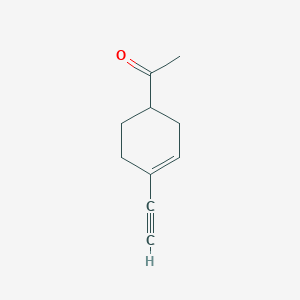
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
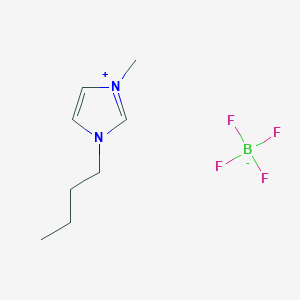


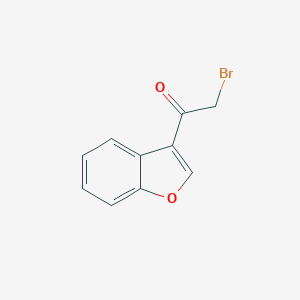
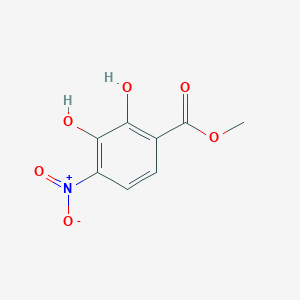
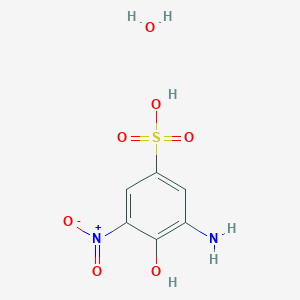
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

